molecular formula C8H6BrF3O B1273063 2-Bromo-4-(trifluoromethyl)benzyl alcohol CAS No. 497959-33-8

2-Bromo-4-(trifluoromethyl)benzyl alcohol

Cat. No.: B1273063
CAS No.: 497959-33-8
M. Wt: 255.03 g/mol
InChI Key: NKWNLTSBVALPBR-UHFFFAOYSA-N
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Biological Activity

2-Bromo-4-(trifluoromethyl)benzyl alcohol (C8H6BrF3O) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its chemical characteristics, mechanisms of action, and relevant research findings.

This compound features a bromine atom and a trifluoromethyl group attached to a benzyl alcohol scaffold. Its chemical structure contributes to its reactivity and interaction with biological systems. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing membrane permeability and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Reactivity : The trifluoromethyl group can enhance the electrophilicity of the compound, making it a potential Michael acceptor. This property allows it to interact with nucleophiles such as thiols in biological systems, which is crucial for its reactivity in various biochemical pathways .
  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes by modifying active site residues through covalent bonding. This mechanism could be relevant for this compound, particularly in the context of drug design .

Cytotoxicity

Toxicological assessments reveal that this compound exhibits cytotoxic effects in certain cell lines. In vitro studies have shown that exposure to this compound can lead to cell death through apoptosis or necrosis, depending on concentration and exposure time. The mechanism may involve oxidative stress or disruption of cellular signaling pathways .

Case Studies

  • Study on Electrophilic Properties : A systematic investigation into the electrophilic nature of trifluoromethylated benzyl alcohols revealed that these compounds can effectively participate in Michael addition reactions with thiols. This property was demonstrated using various thiol-containing substrates, leading to insights into their potential as therapeutic agents .
  • Antimicrobial Screening : A screening study evaluated the antimicrobial efficacy of several trifluoromethylated compounds against common pathogens. While specific results for this compound were not highlighted, related compounds showed promising activity against Gram-positive and Gram-negative bacteria, indicating a need for further exploration .

Data Tables

PropertyValue
Molecular FormulaC8H6BrF3O
Molecular Weight253.03 g/mol
CAS Number74892768
Toxicity (oral)Harmful if swallowed
Skin IrritationCauses skin irritation

Properties

IUPAC Name

[2-bromo-4-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWNLTSBVALPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381370
Record name 2-Bromo-4-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497959-33-8
Record name 2-Bromo-4-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497959-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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